molecular formula C20H32 B13754726 Trachylobane

Trachylobane

Cat. No.: B13754726
M. Wt: 272.5 g/mol
InChI Key: JTJZAWZRQPNBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachylobane is a diterpene compound characterized by a unique pentacyclic carbon skeleton. It is naturally found in the resin of Trachylobium verrucosum, a tropical tree from East Africa and Madagascar . The compound has been isolated from various plant species, including Helianthus annuus (sunflower) and Sideritis canariensis . This compound and its derivatives have attracted significant attention due to their complex molecular structure and potential biological activities.

Mechanism of Action

The mechanism of action of trachylobane involves its interaction with specific molecular targets and pathways. One notable target is human nucleolin, a multifunctional protein involved in cancer progression. This compound diterpene 6,19-dihydroxy-ent-trachiloban-17-oic acid binds to nucleolin, reducing its mRNA chaperone activity and affecting its phosphorylation levels . This interaction leads to cell cycle arrest in the subG0/G1 phase and induces early apoptosis in cancer cells .

Comparison with Similar Compounds

Trachylobane is structurally related to other diterpenes such as beyerene and kaurene . These compounds share similar biosynthetic pathways and molecular frameworks but differ in their specific carbon skeleton arrangements and functional groups. For example, beyerene and kaurene have been studied for their cholinesterase inhibitory activities, whereas this compound has shown selective antitumoral properties . The unique pentacyclic structure of this compound distinguishes it from these related compounds and contributes to its distinct biological activities.

Similar Compounds

  • Beyerene
  • Kaurene
  • Lupeol
  • Alpha-amyrin
  • Beta-amyrin
  • Stigmasterol oleate
  • Fucosterol
  • Casbene

Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

5,5,9,13-tetramethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane

InChI

InChI=1S/C20H32/c1-17(2)7-5-8-18(3)15(17)6-9-20-11-14-13(10-16(18)20)19(14,4)12-20/h13-16H,5-12H2,1-4H3

InChI Key

JTJZAWZRQPNBLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.